molecular formula C11H12N2O2S B13636632 Methyl 3-isothiocyanato-2-(pyridin-4-ylmethyl)propanoate

Methyl 3-isothiocyanato-2-(pyridin-4-ylmethyl)propanoate

Cat. No.: B13636632
M. Wt: 236.29 g/mol
InChI Key: HVYBSYKKTYWKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-isothiocyanato-2-[(pyridin-4-yl)methyl]propanoate: is an organic compound with the molecular formula C11H12N2O2S It is characterized by the presence of an isothiocyanate group attached to a propanoate backbone, which is further substituted with a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-isothiocyanato-2-[(pyridin-4-yl)methyl]propanoate typically involves the reaction of a suitable precursor with an isothiocyanate reagent. One common method is the reaction of methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate with thiophosgene (CSCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-isothiocyanato-2-[(pyridin-4-yl)methyl]propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding adducts.

    Cyclization Reactions: Under certain conditions, the compound can undergo intramolecular cyclization to form heterocyclic structures.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents.

    Catalysts: Lewis acids or bases may be employed to facilitate certain reactions.

Major Products Formed:

    Thiourea Derivatives: Formed by the reaction with amines.

    Thiocarbamate Derivatives: Formed by the reaction with alcohols.

    Heterocyclic Compounds: Formed through cyclization reactions.

Scientific Research Applications

Chemistry: Methyl 3-isothiocyanato-2-[(pyridin-4-yl)methyl]propanoate is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of biologically active molecules.

Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. The isothiocyanate group can react with amino acid residues in proteins, making it a valuable tool for probing protein function and structure.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to modify proteins can be exploited to design enzyme inhibitors or drugs that target specific proteins involved in disease pathways.

Industry: In the industrial sector, methyl 3-isothiocyanato-2-[(pyridin-4-yl)methyl]propanoate is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 3-isothiocyanato-2-[(pyridin-4-yl)methyl]propanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins. This covalent modification can alter the function of the target protein, leading to inhibition or activation of its biological activity. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or protein labeling.

Comparison with Similar Compounds

    Ethyl 3-isothiocyanato-2-[(pyridin-4-yl)methyl]propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 3-isothiocyanato-2-[(pyridin-3-yl)methyl]propanoate: Similar structure but with the pyridine ring attached at the 3-position instead of the 4-position.

    Methyl 3-isothiocyanato-2-[(pyridin-2-yl)methyl]propanoate: Similar structure but with the pyridine ring attached at the 2-position instead of the 4-position.

Uniqueness: Methyl 3-isothiocyanato-2-[(pyridin-4-yl)methyl]propanoate is unique due to the specific positioning of the pyridine ring and the isothiocyanate group. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

methyl 2-(isothiocyanatomethyl)-3-pyridin-4-ylpropanoate

InChI

InChI=1S/C11H12N2O2S/c1-15-11(14)10(7-13-8-16)6-9-2-4-12-5-3-9/h2-5,10H,6-7H2,1H3

InChI Key

HVYBSYKKTYWKQC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=NC=C1)CN=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.